1-(Azetidin-3-yl)-2-methylbutan-1-one
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Overview
Description
1-(Azetidin-3-yl)-2-methylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yl)-2-methylbutan-1-one, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-2-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)-2-methylbutan-1-one is unique due to its specific structural features and reactivity. Compared to other azetidine derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)8(10)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
SJSFPFXFHRYPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1CNC1 |
Origin of Product |
United States |
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